5(S)-Hete

Vue d'ensemble

Description

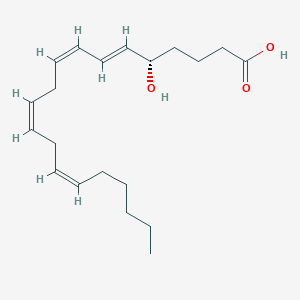

5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid, commonly known as 5(S)-Hete, is a bioactive lipid derived from arachidonic acid through the action of 5-lipoxygenase. It is a member of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and cell signaling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid typically involves the enzymatic conversion of arachidonic acid by 5-lipoxygenase. This enzyme catalyzes the oxygenation of arachidonic acid to form 5(S)-Hydroperoxy-6,8,11,14-eicosatetraenoic acid, which is subsequently reduced to 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid. The reaction conditions often include the presence of cofactors such as adenosine triphosphate and calcium ions to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid may involve biotechnological approaches, utilizing genetically engineered microorganisms or cell cultures that express 5-lipoxygenase. These methods allow for the large-scale production of the compound under controlled conditions, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2.1. Enzymatic Pathway

5(S)-HETE is synthesized from arachidonic acid through a two-step enzymatic process:

- ALOX5 catalysis : Arachidonic acid is oxygenated by ALOX5 to form 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE) .

- Peroxidase reduction : 5(S)-HpETE is reduced by cellular peroxidases to yield this compound .

Reaction:

2.2. Non-enzymatic Pathway

Under oxidative stress, this compound can also form via non-enzymatic oxidation of arachidonic acid, though this pathway is less selective and produces mixed stereoisomers .

3.1. Oxidation to 5-Oxo-ETE

This compound is oxidized to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) :This reaction is reversible, favoring oxidation under oxidative stress (high NADH+/NADPH ratios) .

3.2. Conversion to Leukotrienes

5(S)-HpETE can be further metabolized by:

- Leukotriene A4 hydrolase : Produces leukotriene B4 (LTB4) .

- Leukotriene C4 synthase : Produces leukotriene C4 (LTC4), which is later metabolized to LTD4 and LTE4 .

Pathway:

3.3. Hemiketal Eicosanoid Formation

COX-2 catalyzes the oxygenation of this compound to form a bicyclic di-endoperoxide, which rearranges into hemiketal eicosanoids (e.g., HKE and HKD) .

Reaction:

3.4. Cleavage by Heme/Iron

Heme or ferrous iron catalyzes the cleavage of this compound-derived di-endoperoxides, yielding malondialdehyde (MDA) and 12(S)-hydroxy-heptadecatrienoic acid (HHT) .

Reaction:

Chemical Reaction Data Table

Stereochemical Considerations

- The S-configuration at the 5-position is critical for enzymatic recognition (e.g., 5-HEDH selectively oxidizes this compound, not 5(R)-HETE) .

- Non-enzymatic pathways produce racemic mixtures, reducing biological activity .

Physiological Implications

This compound and its metabolites regulate:

- Inflammation : Activates eosinophils and basophils via OXER1 receptor .

- Cancer progression : Promotes tumor growth and metastasis in prostate, lung, and colorectal cancers .

- Immune modulation : Enhances neutrophil chemotaxis and transcellular migration .

Analytical Methods

Applications De Recherche Scientifique

Introduction to 5(S)-HETE

5(S)-hydroxyeicosatetraenoic acid (this compound) is a significant metabolite derived from arachidonic acid through the action of the enzyme lipoxygenase. It plays a crucial role in various biological processes, particularly in inflammation, cell signaling, and potentially in cancer biology. This article explores the applications of this compound across different scientific domains, including its implications in cellular signaling, neurobiology, and angiogenesis.

Inflammation and Immune Response

This compound has been implicated in modulating inflammatory responses. Research indicates that it can stimulate the production of pro-inflammatory cytokines and enhance leukocyte adhesion and migration. For instance:

- Neutrophil Activation : this compound enhances calcium mobilization and chemotaxis in neutrophils, suggesting its role as a signaling molecule in immune responses .

- Eicosanoid Pathways : It is involved in pathways that produce other eicosanoids, which are crucial for inflammation regulation .

Neurobiology

Recent studies have highlighted the role of this compound in neurodegenerative diseases:

- Amyloid Beta Formation : this compound influences the formation of amyloid beta (Aβ) plaques associated with Alzheimer's disease by modulating the γ-secretase complex through CREB activation . This suggests potential therapeutic implications for targeting this compound pathways in neurodegeneration.

Angiogenesis

This compound is recognized for its role in promoting angiogenesis:

- Endothelial Cell Proliferation : It stimulates DNA synthesis in human microvascular endothelial cells via activation of Jak/STAT and phosphatidylinositol 3-kinase/Akt signaling pathways. This activity suggests that this compound could be a key mediator in vascular development and repair processes .

Cancer Biology

The compound has been studied for its potential roles in cancer progression:

- Tumor Growth Promotion : In vitro studies indicate that this compound may promote the growth of certain cancer cell types by enhancing cell proliferation and survival . Its ability to modulate signaling pathways related to cell growth makes it a candidate for further investigation in cancer therapy.

Metabolic Intermediates

This compound serves as an important metabolic intermediate:

- It can be converted to more potent metabolites such as 5-oxo-eicosatetraenoic acid (5-oxo-ETE), which exhibits significantly higher biological activity than this compound itself . This conversion highlights its role not only as a bioactive lipid but also as a precursor to other critical signaling molecules.

Case Study 1: Role in Alzheimer's Disease

A study demonstrated that pharmacological inhibition of lipoxygenase reduced Aβ levels in vivo, suggesting that targeting this compound could be a viable strategy for mitigating Alzheimer's pathology by influencing amyloid metabolism .

Case Study 2: Angiogenesis and Wound Healing

Research involving human microvascular endothelial cells showed that treatment with this compound led to increased DNA synthesis and cell proliferation, indicating its potential application in enhancing wound healing and tissue regeneration .

Mécanisme D'action

5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid exerts its effects through binding to specific receptors on cell membranes, such as the leukotriene B4 receptor. This binding activates intracellular signaling pathways, leading to the modulation of gene expression and the production of inflammatory mediators. The compound also interacts with various enzymes and proteins involved in the inflammatory response, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-oxo-6,8,11,14-eicosatetraenoic acid: An oxidized form of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid with similar biological activities.

12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid: Another eicosanoid with distinct but related functions.

15(S)-Hydroxy-5,8,11,13-eicosatetraenoic acid: A similar compound with different positional hydroxylation.

Uniqueness

5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid is unique due to its specific hydroxylation pattern and its role as a precursor to other bioactive lipids. Its ability to modulate immune responses and inflammation makes it a valuable compound in both basic research and therapeutic development.

Activité Biologique

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of the enzyme lipoxygenase (LOX). It plays significant roles in various biological processes, including inflammation, cancer progression, and immune response. This article provides an overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is primarily produced by the enzyme ALOX5 (5-lipoxygenase), which is highly expressed in immune cells such as neutrophils and eosinophils. The synthesis of this compound is influenced by oxidative stress and cellular conditions, leading to its involvement in several pathophysiological processes.

Biological Activities

1. Inflammation and Immune Response

this compound has been implicated in mediating inflammatory responses. It enhances the degranulation of neutrophils and stimulates the production of pro-inflammatory cytokines, contributing to the inflammatory cascade. It also influences the migration and activation of immune cells, thereby playing a crucial role in both acute and chronic inflammation .

2. Cancer Progression

Research has shown that this compound promotes tumor growth in various cancer types. For instance, a study on gastric cancer indicated that elevated levels of ALOX5 and 5-HETE were associated with increased cancer cell proliferation and reduced efficacy of chemotherapy. Inhibition of ALOX5 led to decreased tumor growth and enhanced chemotherapy response, highlighting its potential as a therapeutic target in cancer treatment .

3. Role in Eosinophilic Disorders

this compound is involved in eosinophilic diseases such as asthma and eosinophilic esophagitis (EoE). Elevated levels of 1this compound have been observed in EoE patients, suggesting its role as a biomarker for this condition. The relationship between this compound levels and eosinophil activity indicates its potential involvement in the pathogenesis of allergic diseases .

The biological effects of this compound are mediated through specific receptors, particularly the OXE receptor, which is highly expressed on eosinophils. Activation of this receptor leads to various cellular responses, including proliferation and migration . Additionally, this compound can be metabolized into more potent derivatives such as 5-oxo-ETE under oxidative conditions, further amplifying its biological impact .

Table 1: Biological Functions of this compound

Table 2: Research Findings on this compound

Case Studies

Case Study: Gastric Cancer

A clinical study involving gastric cancer patients demonstrated that high levels of ALOX5 and 5-HETE correlated with poor treatment outcomes. Patients receiving chemotherapy showed reduced efficacy when ALOX5 was overexpressed or when treated with additional 5-HETE. Conversely, inhibiting ALOX5 resulted in decreased tumor growth rates and improved responses to chemotherapy .

Case Study: Asthma

In patients with asthma, elevated levels of this compound were found to correlate with increased eosinophil counts and severity of symptoms. This suggests that targeting the pathways involving this compound may provide therapeutic benefits for managing asthma exacerbations .

Propriétés

Numéro CAS |

70608-72-9 |

|---|---|

Formule moléculaire |

C20H32O3 |

Poids moléculaire |

320.5 g/mol |

Nom IUPAC |

(5S,6Z,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14-/t19-/m1/s1 |

Clé InChI |

KGIJOOYOSFUGPC-GJIFHELSSA-N |

SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |

SMILES isomérique |

CCCCC/C=C\C/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O |

SMILES canonique |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |

Apparence |

Assay:≥98%A solution in ethanol |

Key on ui other cas no. |

70608-72-9 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Synonymes |

5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.